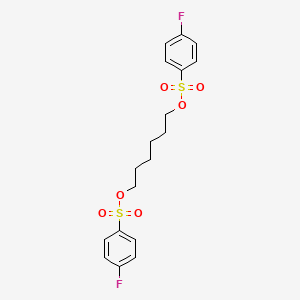
2-Methylcyclohexyl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylcyclohexyl hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. The molecular formula of this compound is C13H24O2, and it is formed by the esterification of 2-methylcyclohexanol with hexanoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclohexyl hexanoate typically involves the esterification reaction between 2-methylcyclohexanol and hexanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
2-Methylcyclohexanol+Hexanoic acidAcid catalyst2-Methylcyclohexyl hexanoate+Water
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method increases the efficiency and yield of the reaction. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can further enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylcyclohexyl hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-methylcyclohexanol and hexanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: 2-Methylcyclohexanol and hexanoic acid.
Reduction: 2-Methylcyclohexanol and hexanol.
Transesterification: New ester and alcohol.
Aplicaciones Científicas De Investigación
2-Methylcyclohexyl hexanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential use in pheromone synthesis and insect behavior studies.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 2-Methylcyclohexyl hexanoate primarily involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing 2-methylcyclohexanol and hexanoic acid. These metabolites can then interact with various molecular targets and pathways, influencing cellular processes such as signal transduction and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylcyclohexyl acetate: Similar structure but with an acetate group instead of a hexanoate group.
Methyl hexanoate: Contains a hexanoate group but with a methyl group instead of a 2-methylcyclohexyl group.
Ethyl hexanoate: Contains a hexanoate group but with an ethyl group instead of a 2-methylcyclohexyl group.
Uniqueness
2-Methylcyclohexyl hexanoate is unique due to its specific combination of a cyclohexyl ring with a methyl group and a hexanoate ester group. This structure imparts distinct chemical and physical properties, making it valuable in specific applications such as fragrance and flavor production.
Propiedades
Número CAS |
5726-23-8 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
(2-methylcyclohexyl) hexanoate |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-10-13(14)15-12-9-7-6-8-11(12)2/h11-12H,3-10H2,1-2H3 |
Clave InChI |
MRDVBWGVYNUMDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)OC1CCCCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine](/img/structure/B14739145.png)
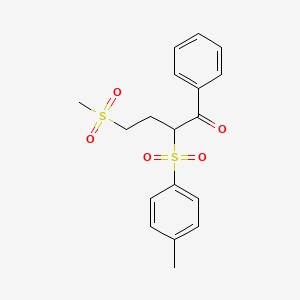

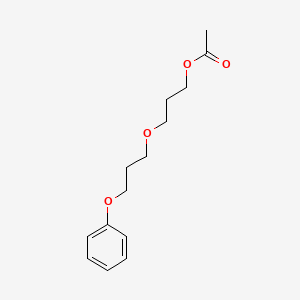
![3-[1-(Dimethylhydrazinylidene)ethyl]aniline](/img/structure/B14739162.png)

![N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14739172.png)
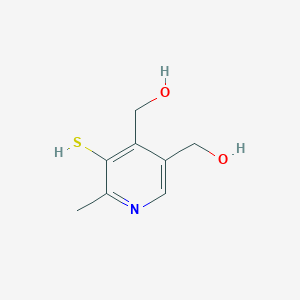
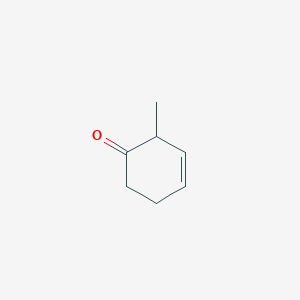
![[Butyl(dimethyl)silyl]methyl acetate](/img/structure/B14739195.png)
